(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
Overview
Description
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H20BrP and a molecular weight of 395.3 g/mol. It is a phosphonium salt that features a butadiene moiety attached to a triphenylphosphine group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. One common method includes the use of aryllithium reagents to convert vinyl phosphates into trisubstituted buta-1,3-dienes . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents . The reaction conditions often involve the use of catalysts such as iron, nickel, or palladium to facilitate the formation of the desired product .
Chemical Reactions Analysis
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include aryllithium reagents and Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used in the synthesis of various substituted alkenes and dienes, which are important intermediates in organic synthesis.
Biology: The compound can be used in the study of biological processes involving phosphonium salts.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets and pathways in chemical reactions. The compound’s phosphonium group can participate in various reactions, facilitating the formation of new chemical bonds and products. The specific pathways involved depend on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide can be compared with other similar compounds, such as:
Vinyl phosphates: These compounds are used in similar reactions to form substituted alkenes and dienes.
Vinyl phosphordiamidates: These compounds are also used in the synthesis of α,β-unsaturated ketones. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of chemical applications.
Properties
IUPAC Name |
buta-1,3-dienyl(triphenyl)phosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-19H,1H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZVQMPGJGQLLP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372927 | |
Record name | (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21310-07-6 | |
Record name | (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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